Attenuated Cardiovascular Tachycardic Potency vs. 3,4-Dihydroxymethamphetamine (HHMA)
In conscious male rats instrumented with radiotelemetry, subcutaneous administration of 3,4-dihydroxyamphetamine (HHA) increased heart rate (HR), but the magnitude of this effect was significantly lower than that produced by the structurally analogous metabolite 3,4-dihydroxymethamphetamine (HHMA) across a 1–10 mg/kg dose range [1]. Neither dihydroxy metabolite altered motor activity [1].
| Evidence Dimension | Heart rate (HR) increase (tachycardic response) |
|---|---|
| Target Compound Data | Increased HR, but to a lesser extent than HHMA |
| Comparator Or Baseline | HHMA (3,4-dihydroxymethamphetamine) increased HR more potently and to a greater extent than MDMA |
| Quantified Difference | HHA < HHMA (exact numerical magnitude not specified in abstract; directionality and relative ranking established) |
| Conditions | Conscious male rats, subcutaneous administration, 1–10 mg/kg dose range, radiotelemetry measurement |
Why This Matters
This demonstrates that the N-demethylated catechol metabolite (HHA) is not functionally equivalent to its N-methylated counterpart (HHMA), necessitating compound-specific procurement for studies of MDMA-mediated cardiovascular toxicity.
- [1] Schindler CW, Thorndike EB, Blough BE, et al. Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. Br J Pharmacol. 2014;171(1):83-91. View Source
